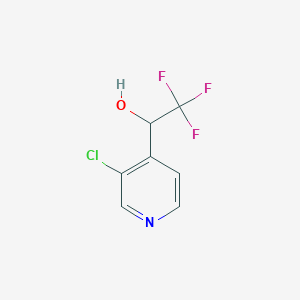
3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties and are widely used in various fields such as agrochemicals, pharmaceuticals, and materials science. The presence of both chlorine and trifluoromethyl groups in the pyridine ring imparts distinct physicochemical properties to the compound, making it valuable for various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodopyridine using trifluoromethylating agents . Another approach involves the cyclocondensation reaction using trifluoromethyl-containing building blocks . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and can lead to higher efficiency and yield . The use of vapor-phase reactors, which include a catalyst fluidized-bed phase, is also common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or defluorinated products.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced derivatives .
Aplicaciones Científicas De Investigación
3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to enhance the biological activity of these products
Mecanismo De Acción
The mechanism of action of 3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its activity in biological systems. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in agrochemicals.
3-(Trifluoromethyl)pyridine: A simpler derivative with similar applications in pharmaceuticals and agrochemicals.
Uniqueness
3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. This combination enhances its reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H5ClF3NO |
|---|---|
Peso molecular |
211.57 g/mol |
Nombre IUPAC |
1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3,6,13H |
Clave InChI |
NWEJDUWNDSLWIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C(C(F)(F)F)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


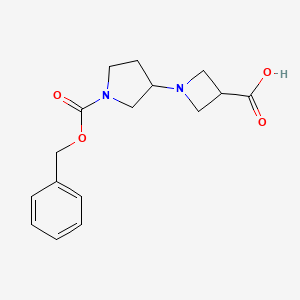

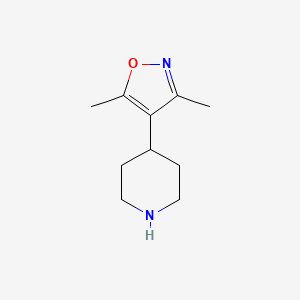

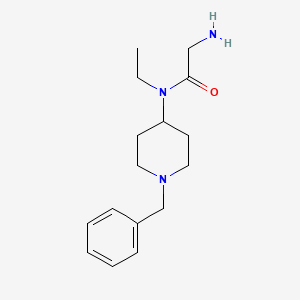
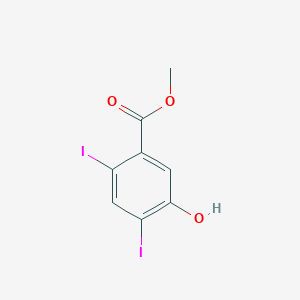

![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester](/img/structure/B12280210.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)

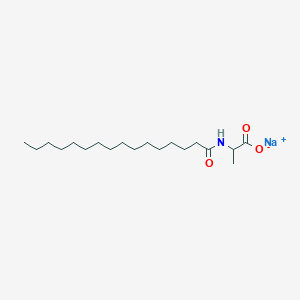
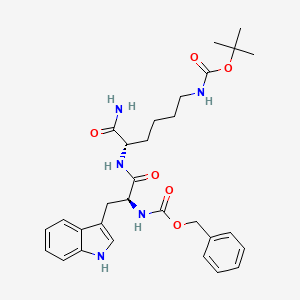
![10,13-dimethyl-17-[1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B12280248.png)
